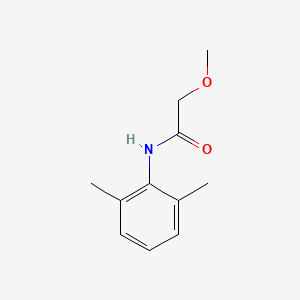

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Overview

Description

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to a methoxyacetamide moiety

Mechanism of Action

Target of Action

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .

Mode of Action

The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .

Pharmacokinetics

Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.

Result of Action

Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxyacetamide typically involves the acylation of 2,6-dimethylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as sodium acetate in an organic solvent like acetic acid. The reaction conditions include maintaining the temperature below 20°C to ensure selective substitution at the acyl carbon atom .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Lidocaine: N-(2,6-Dimethylphenyl)-2-methoxyacetamide is structurally related to lidocaine, a well-known local anesthetic.

Procainamide: Another similar compound with antiarrhythmic properties.

Ranolazine: Shares structural similarities and is used as an anti-anginal medication

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aromatic amide. Its chemical structure features a 2,6-dimethylphenyl group attached to a methoxyacetamide moiety. The molecular formula is , with a molecular weight of approximately 219.25 g/mol.

Target of Action

The primary target of this compound is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in T-cell receptor signaling pathways, which are essential for immune response regulation.

Mode of Action

The compound interacts with Lck through a series of biochemical reactions that inhibit its activity. This inhibition disrupts normal cellular signaling, leading to altered cellular functions. Specifically, it can affect T-cell activation and proliferation by interfering with downstream signaling pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

- T-cell receptor signaling : Inhibition of Lck leads to reduced T-cell activation.

- Inflammatory responses : By modulating immune signaling, the compound may help mitigate excessive inflammatory responses.

Pharmacokinetics

Similar compounds have been shown to be well absorbed in biological systems but often undergo extensive first-pass metabolism. This results in low bioavailability, which is a common challenge in drug development for compounds with similar structures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth and could be explored as a potential therapeutic agent against infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By inhibiting key enzymes involved in inflammatory pathways, it may provide relief from conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial effects against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition at varying concentrations. |

| Study 2 | Explored anti-inflammatory properties in vitro; showed reduced production of pro-inflammatory cytokines in activated macrophages. |

| Study 3 | Evaluated pharmacokinetics in animal models; noted rapid absorption but low systemic availability due to first-pass metabolism. |

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGGDIKKXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024845 | |

| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-88-4 | |

| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.